molecular formula C9H9BrO3 B2738706 4-Bromo-2-methoxyphenyl acetate CAS No. 54145-18-5

4-Bromo-2-methoxyphenyl acetate

Cat. No.: B2738706
CAS No.: 54145-18-5
M. Wt: 245.072
InChI Key: GCNWECQSWKBEGV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenyl acetate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the fourth position and a methoxy group at the second position on the benzene ring, with an acetate group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxyphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-Bromo-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include bromination of 2-methoxyphenol followed by acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The acetate group can be reduced to yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl acetates.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include phenyl alcohols and other reduced derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-2-methoxyphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used in the development of enzyme inhibitors.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the synthesis of drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxyphenyl acetate involves its interaction with specific molecular targets. For instance, in enzyme-catalyzed reactions, the compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond. The bromine and methoxy groups influence the compound’s reactivity and binding affinity to target enzymes.

Comparison with Similar Compounds

    4-Bromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    4-Bromo-2-methoxyphenol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.

Uniqueness: 4-Bromo-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetate group makes it a versatile intermediate in organic synthesis, while the bromine and methoxy groups enhance its potential as a pharmacophore in drug development.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNWECQSWKBEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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